![molecular formula C18H19N5OS B2601078 2-(benzylthio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034605-96-2](/img/structure/B2601078.png)
2-(benzylthio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(benzylthio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound that has been of interest to many researchers due to its potential applications in the field of medicine. This compound is a thioamide derivative that has shown promising results in various scientific studies. In
Scientific Research Applications
Synthesis of Bicyclo [1.1.1]pentane Building Block
This compound has been used in the synthesis of a potentially useful bicyclo [1.1.1]pentane building block, 3- (pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid . This is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .
Probe in Biological Study
The compound has been used as a probe in a biological study . This showcases the application of this motif in biological research .
Anti-Infective Evaluation
Substituted N-(pyrazin-2-yl)benzenesulfonamides, which include this compound, have been synthesized and evaluated for their anti-infective properties . This is part of an attempt to investigate the effect of different linkers connecting pyrazin to benzene cores on antimicrobial activity .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies . This helps in understanding the potential toxic effects of the compound on living cells .
In Silico Studies
In silico studies have been conducted with this compound . These studies use computer simulations to investigate the properties and behaviors of the compound .
Target Fishing
Target fishing has been performed with this compound . This involves identifying potential biological targets for the compound, which can help in understanding its mechanism of action .
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(14-25-13-15-4-2-1-3-5-15)21-9-11-23-10-6-16(22-23)17-12-19-7-8-20-17/h1-8,10,12H,9,11,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEWQJYMDNBGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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